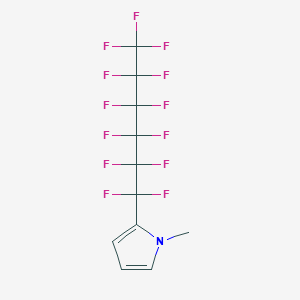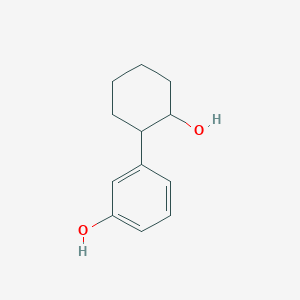
Phenol, 3-(2-hydroxycyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-(2-hydroxycyclohexyl)- is an organic compound characterized by a phenol group attached to a cyclohexyl ring with a hydroxyl group at the second position. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 3-(2-hydroxycyclohexyl)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a cyclohexanol derivative under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of phenolic compounds often involves the hydroxylation of aromatic hydrocarbons using catalysts such as palladium or copper. These processes are designed to maximize yield and efficiency while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3-(2-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phenol, 3-(2-hydroxycyclohexyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phenol, 3-(2-hydroxycyclohexyl)- involves its interaction with various molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound, phenol, has a simpler structure but shares similar chemical properties.
Hydroquinone: Another phenolic compound with two hydroxyl groups, known for its use in photographic development and as a reducing agent.
Resorcinol: A dihydroxybenzene derivative used in the production of resins and as a chemical intermediate.
Uniqueness
Phenol, 3-(2-hydroxycyclohexyl)- is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to simpler phenols. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
65193-15-9 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3-(2-hydroxycyclohexyl)phenol |
InChI |
InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-14H,1-2,6-7H2 |
Clé InChI |
KZFKNEPEVTXXRG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C2=CC(=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


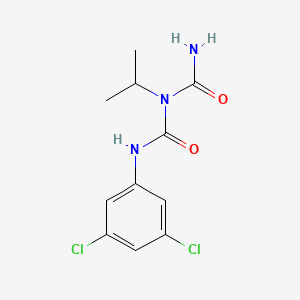
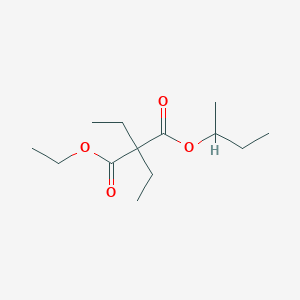
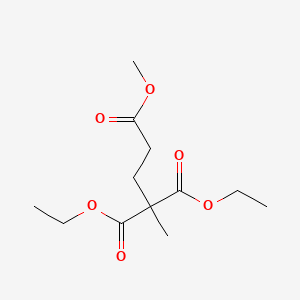
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)


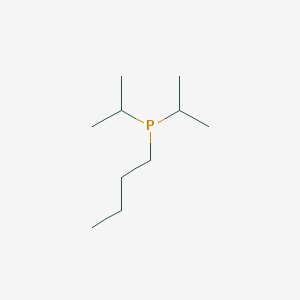
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)

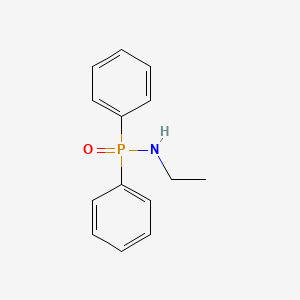
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
